molecular formula C19H16BrN3O3S B3311712 N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 946274-09-5

N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3311712
CAS RN: 946274-09-5
M. Wt: 446.3 g/mol
InChI Key: HWYNOSYXPUDRPV-UHFFFAOYSA-N
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Description

N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to “N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide” have shown promising antimicrobial activity. They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes them potential candidates for the development of new antimicrobial agents .

Anticancer Activity

These compounds have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some of the synthesized compounds were found to be active against the cancer cell line .

Drug Resistance Combat

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . These studies help in understanding the interaction of these compounds with biological targets, which is crucial in drug design.

Lead Compounds for Drug Designing

The molecular docking study demonstrated that some of the synthesized compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

ADME Properties

Some of the synthesized compounds showed promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This is an important aspect in drug discovery as it helps in predicting the drug’s safety and efficacy.

properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-26-16-7-5-12(6-8-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNOSYXPUDRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 6
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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